7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde

Description

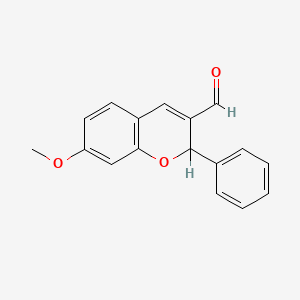

7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde is a synthetic benzopyran derivative characterized by a methoxy group at position 7, a phenyl substituent at position 2, and a carboxaldehyde functional group at position 2. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their diverse biological activities, including anticancer and antimicrobial properties.

Properties

CAS No. |

57543-51-8 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

7-methoxy-2-phenyl-2H-chromene-3-carbaldehyde |

InChI |

InChI=1S/C17H14O3/c1-19-15-8-7-13-9-14(11-18)17(20-16(13)10-15)12-5-3-2-4-6-12/h2-11,17H,1H3 |

InChI Key |

CPLJDAFIFHVHKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)C=O |

Origin of Product |

United States |

Biological Activity

7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring system. Its structural formula is represented as follows:

This specific substitution pattern is believed to influence its reactivity and biological activity, making it a valuable subject for research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

-

In Vitro Cytotoxicity Testing :

A study assessed the cytotoxic effects of several benzopyran derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MD-MB-231 (breast cancer). The results indicated IC50 values ranging from 15.0 to 27.5 μM , suggesting potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .Compound MCF-7 (μM) HCT-116 (μM) MD-MB-231 (μM) 7-Methoxy-BP 15.0–27.5 Not specified Not specified 5-FU 30.0 Not specified Not specified -

Mechanism of Action :

The anticancer mechanism may involve the induction of apoptosis and cell cycle arrest, with studies indicating that the compound can activate pathways leading to programmed cell death in malignant cells . -

Comparison with Other Compounds :

In comparative studies, other benzopyran derivatives have shown varying degrees of cytotoxicity, with some compounds exhibiting IC50 values significantly higher than those of this compound, highlighting its superior efficacy .

Additional Biological Activities

Beyond anticancer properties, benzopyran derivatives are known for their anti-inflammatory , antioxidant , and antimicrobial activities . Research indicates that these compounds can modulate inflammatory pathways and exhibit protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde (Compound 2d)

- Structural Differences : Lacks the 2-phenyl group but features a 4-oxo (keto) group.

- Synthesis: Synthesized from 2′-hydroxy-4′-methoxyacetophenone via cyclization catalyzed by BF₃-etherate and acetic anhydride .

- This contrasts with the 2-phenyl group in the target compound, which introduces steric bulk and lipophilicity, possibly affecting membrane permeability in biological systems.

Osthol (7-Methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one)

- Natural Occurrence : Isolated from Peucedanum species () .

- Implications : The 8-prenyl group in Osthol contributes to its reported antifungal and anticancer activities. In contrast, the carboxaldehyde at position 3 in the target compound may enable Schiff base formation, a reactivity absent in Osthol.

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (Compound 7a)

- Structural Differences : A pyran-2-one derivative with a benzoylallyl substituent, lacking the fused benzene ring of benzopyrans.

- Synthesis : Derived from sodium ethoxide-mediated reactions, as detailed in .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 2-phenyl group in the target compound likely increases electron density in the benzopyran ring, altering its UV/Vis absorption profile compared to 4-oxo derivatives.

- Biological Activity : While Osthol’s prenyl group enhances lipid solubility and target binding, the carboxaldehyde in the target compound may facilitate covalent interactions with cellular nucleophiles (e.g., thiols or amines), a feature exploitable in drug design .

Q & A

Q. What are the key synthetic routes for 7-Methoxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde?

- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves reacting a substituted chromone aldehyde (e.g., 7-hydroxy-3-formyl chromone) with acetophenone derivatives under acidic or basic conditions. For example, in analogous systems, 7-hydroxy-3-formyl chromone reacts with substituted acetophenones to yield benzopyran derivatives via Claisen-Schmidt condensation .

- Reaction Conditions :

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Acetophenone derivatives | Ethanol | Reflux | NaOH or HCl | 60-75 |

| NaH (for deprotonation) | THF | 0–25°C | — | — |

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Chromatography : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

- Spectroscopy :

- NMR : Analyze - and -NMR spectra for methoxy ( ppm), aldehyde ( ppm), and aromatic proton signals.

- MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 294.3 for CHO) .

- Melting Point : Compare experimental values (e.g., 146–148°C) with literature data .

Q. What are the solubility properties of this compound?

- Methodological Answer :

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | >50 | Fully soluble at RT |

| DMSO | >20 | For biological assays |

| Water | <0.1 | Requires co-solvents |

- Handling : Pre-dissolve in DMSO for in vitro studies, ensuring final concentration <0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How to resolve contradictory spectral data in structural characterization?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities.

- Strategies :

2D NMR : Use HSQC and HMBC to confirm connectivity between methoxy, aldehyde, and aromatic protons.

HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns.

Crystallography : Single-crystal X-ray diffraction (if feasible) for unambiguous confirmation .

Q. What is the compound’s role in modulating kinase activity?

- Methodological Answer : Structural analogs (e.g., PD98059) inhibit MAPK/ERK pathways by targeting ATP-binding sites.

- Experimental Design :

- Kinase Assays : Use recombinant kinases (e.g., ERK1/2) with ATP-competitive assays (IC determination).

- Cellular Studies : Treat HEK293 or cancer cell lines, followed by Western blotting for phosphorylated ERK .

- Data Interpretation : Compare dose-response curves with positive controls (e.g., LY294002 for PI3K inhibition).

Q. How to optimize regioselectivity in derivatization reactions?

- Methodological Answer : The aldehyde group at position 3 is highly reactive.

- Derivatization Examples :

- Nucleophilic Addition : React with amines (e.g., hydrazines) to form Schiff bases.

- Electrophilic Substitution : Brominate the phenyl ring using NBS under radical conditions .

- Regioselectivity Control :

- Use directing groups (e.g., methoxy at position 7) to favor para-substitution on the phenyl ring.

- Employ DFT calculations to predict reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

- Methodological Answer : Variations in IC values across studies may stem from assay conditions.

- Troubleshooting :

Assay Uniformity : Standardize parameters (e.g., ATP concentration, incubation time).

Metabolic Stability : Check compound degradation via LC-MS in cell culture media.

Off-Target Effects : Use knockout cell lines or siRNA to validate target specificity .

Tables of Key Physical and Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 294.3 g/mol | |

| Melting Point | 146–148°C | |

| -NMR (DMSO-d6) | δ 9.92 (s, 1H, CHO), 3.87 (s, 3H, OCH3) | |

| Solubility in DMSO | >20 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.